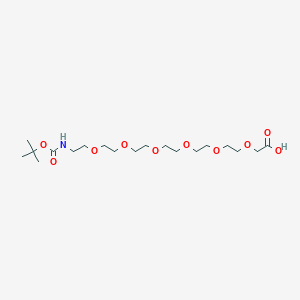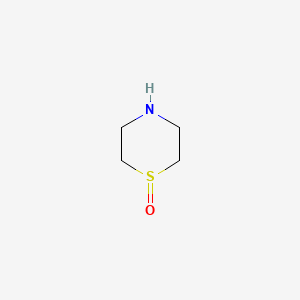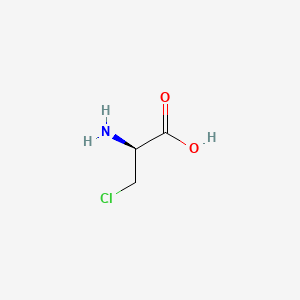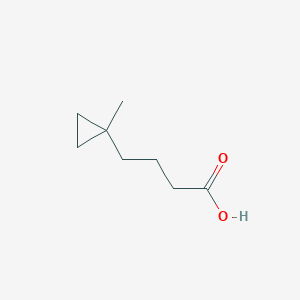
4-(1-Methylcyclopropyl)butanoic acid
Übersicht
Beschreibung
4-(1-Methylcyclopropyl)butanoic acid, also known as MCPB, is a synthetic herbicide that is commonly used in agriculture to control broadleaf weeds. It belongs to the class of phenoxyalkanoic acid herbicides and is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-D). MCPB has been used for over 50 years and is still widely used today due to its effectiveness and low cost.
Wissenschaftliche Forschungsanwendungen
Inhibition of Mycolic Acid Biosynthesis
4-(1-Methylcyclopropyl)butanoic acid and its derivatives have been studied for their ability to inhibit mycolic acid biosynthesis, an essential component in the cell wall of mycobacteria such as Mycobacterium tuberculosis. Methyl 4-(2-octadecylcyclopropen-1-yl)butanoate, a structural analogue of this compound, has been shown to effectively inhibit mycolic acid biosynthesis in a cell-wall preparation from Mycobacterium smegmatis (Wheeler et al., 1993). Similarly, the synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, also an inhibitor of mycolic acid synthesis, has been described (Besra et al., 1993).
Applications in Organic Chemistry and Biotechnology
In the field of organic chemistry, studies have explored the synthesis and reactions of various derivatives of 4-(1-Methylcyclopropyl)butanoic acid. For instance, the synthesis of compounds like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate has been conducted for examining their potential as inhibitors in biological processes (Hartmann et al., 1994). Similarly, the utilization of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid for the optical gating of synthetic ion channels in nanofluidic devices has been demonstrated, showcasing its potential in the development of multifunctional devices for controlled release, sensing, and information processing (Ali et al., 2012).
Wirkmechanismus
Target of Action
This compound is a derivative of butanoic acid, which is a short-chain fatty acid that plays a role in various metabolic processes . .
Mode of Action
The mode of action of 4-(1-Methylcyclopropyl)butanoic acid is also not clearly outlined in the literature. As a derivative of butanoic acid, it may share some of the interactions that butanoic acid has with its targets. Butanoic acid is known to be involved in various biochemical reactions, including the production of energy in cells . .
Biochemical Pathways
Butanoic acid, the parent compound, is involved in the butanoate metabolism pathway . .
Eigenschaften
IUPAC Name |
4-(1-methylcyclopropyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(5-6-8)4-2-3-7(9)10/h2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWANZNIJWFYBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654871 | |
| Record name | 4-(1-Methylcyclopropyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylcyclopropyl)butanoic acid | |
CAS RN |
39223-32-0 | |
| Record name | 4-(1-Methylcyclopropyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3133447.png)

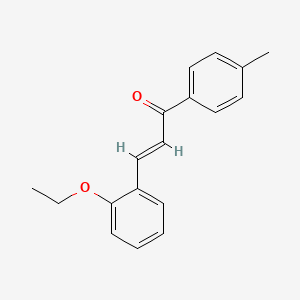
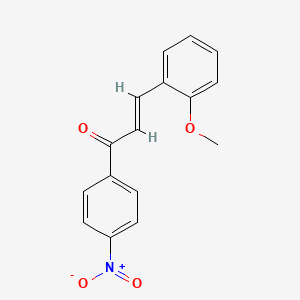
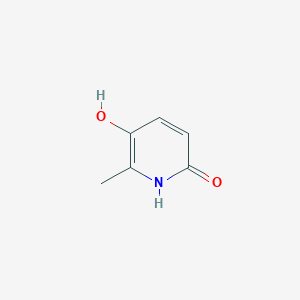
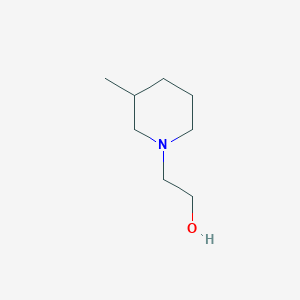



![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)
